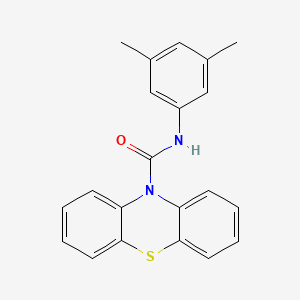
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide, also known as DMPTC, is a synthetic compound that belongs to the phenothiazine family. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide is not fully understood. However, it has been suggested that its therapeutic effects may be mediated through its ability to modulate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has also been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, it has low bioavailability, which limits its therapeutic potential.
Direcciones Futuras
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has shown promising results in various preclinical studies. However, further research is needed to fully understand its therapeutic potential and mechanism of action. Some future directions for N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide research include:
1. Investigating the efficacy of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide in various animal models of disease, including cancer, inflammation, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide to optimize its dosing and administration.
3. Exploring the potential of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide as a drug candidate for various diseases.
4. Investigating the mechanism of action of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide at the molecular level.
5. Developing novel N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide derivatives with improved bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been reported to exhibit neuroprotective effects. N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the therapeutic potential and mechanism of action of N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide can be synthesized by the reaction of 3,5-dimethylaniline with 2-chloro-10H-phenothiazine-10-carboxamide in the presence of a base. The reaction yields N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide as a yellow crystalline solid with a melting point of 204-206°C.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, N-(3,5-dimethylphenyl)-10H-phenothiazine-10-carboxamide has been reported to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-11-15(2)13-16(12-14)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXOWCKQAFYUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

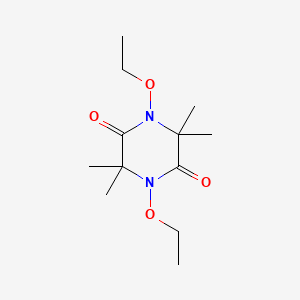
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
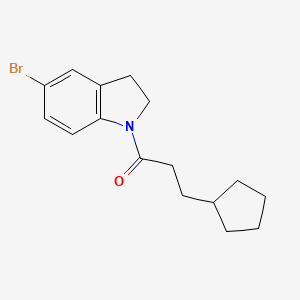
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)
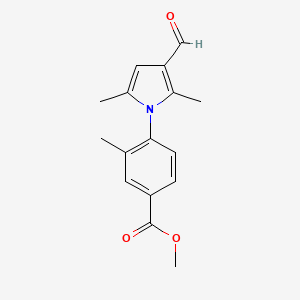
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
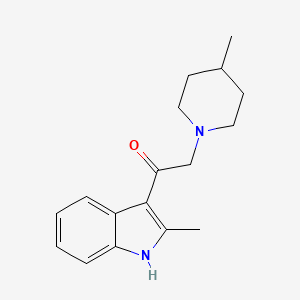
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


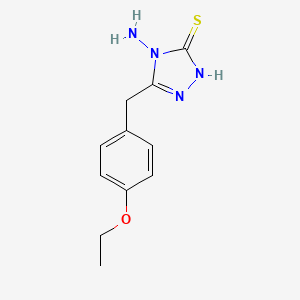
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)